1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of ethylamine with maleic anhydride to form the intermediate, which is then cyclized to produce the pyrrolidine-2,5-dione structure . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, where reagents like alkyl halides can introduce new substituents.
Scientific Research Applications
1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-(Ethylamino)ethyl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidine ring but lacks the ethylamino group, resulting in different chemical properties and biological activities.
N-alkylpyrrolidines: These compounds have various alkyl groups attached to the nitrogen atom, leading to diverse applications in medicinal chemistry.
Dicarboximides: These compounds contain two carboximide groups, which can enhance their binding affinity to biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[2-(ethylamino)ethyl]pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-9-5-6-10-7(11)3-4-8(10)12;/h9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUUONRACHSXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)CCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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